2-(4-bromo-3-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a sulfonyl-substituted anilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, including the formation of the phenoxy and anilino intermediates, followed by their coupling. Common synthetic routes may involve:
Bromination: Introduction of the bromo group into the phenoxy ring.
Sulfonylation: Addition of the sulfonyl group to the anilino ring.
Coupling Reaction: Combining the phenoxy and anilino intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to remove specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized derivative, while substitution can result in various substituted analogs.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain receptors, influencing cellular signaling and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- 2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethylphenyl)acetamide
- 4-Bromo-2-(2-((3,4-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C23H23BrN2O4S |
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Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23BrN2O4S/c1-15-4-11-22(17(3)12-15)26-31(28,29)20-8-5-18(6-9-20)25-23(27)14-30-19-7-10-21(24)16(2)13-19/h4-13,26H,14H2,1-3H3,(H,25,27) |
InChI Key |
PJYHNPCZWCCYQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Br)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Br)C)C |
Origin of Product |
United States |
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